molecular formula C11H12N2O2 B2491818 3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287273-08-7

3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2491818
CAS No.: 2287273-08-7
M. Wt: 204.229
InChI Key: GRNWYMAMFCQJSB-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a 2-nitrophenyl group and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

The use of flow photochemical reactions and batch processes for key transformations can facilitate the production of multigram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction: 3-(2-Aminophenyl)bicyclo[1.1.1]pentan-1-amine.

    Substitution: Various N-substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is primarily related to its ability to act as a bioisostere. By mimicking the structural and electronic properties of other functional groups, it can interact with biological targets in a similar manner. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance binding interactions with molecular targets, potentially leading to improved efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. The nitro group also imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(2-nitrophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11-5-10(6-11,7-11)8-3-1-2-4-9(8)13(14)15/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNWYMAMFCQJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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